3,3-Bis(4-methylphenoxy)-3H-diazirene
Description
Historical Context of Diazirene Discovery and Early Research
The study of diazirines began in the early 1960s. Initial synthetic routes were developed, establishing the foundation for accessing this unique class of strained-ring systems. These early methods demonstrated the conversion of ketones into diaziridines, which are the saturated precursors to diazirines, via reaction sequences typically involving oximation, tosylation, and treatment with ammonia. wikipedia.org Subsequent oxidation then yields the target 3H-diazirene. nih.gov This foundational work opened the door for systematic investigations into their chemical and physical properties, distinguishing them from their less stable diazo isomers and setting the stage for their development as controllable chemical tools.
Structural Features of the 3H-Diazirene Ring System
The 3H-diazirene ring is a highly strained system, resembling cyclopropene (B1174273) in its geometry. wikipedia.org The parent 3H-diazirene molecule has C-N bond lengths of approximately 1.482 Å and an N=N double bond length of about 1.228 Å. thieme-connect.com Computational studies have provided a detailed understanding of its geometry, with the ∠NCN angle being particularly acute, in the range of 49.1°. nasa.gov For symmetrically substituted derivatives like 3,3-Bis(4-methylphenoxy)-3H-diazirene, the R-C-R angle (where R is the substituent) is much wider, approaching the typical sp² hybridization angle. For instance, in 3,3-dimethyldiazirine, this angle is approximately 117°. thieme-connect.com
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| C-N Bond Length | ~1.48 Å | 3H-diazirine thieme-connect.com |
| N=N Bond Length | ~1.23 Å | 3H-diazirine thieme-connect.com |
| ∠NCN Bond Angle | ~49° | 3,3H-diazirine nasa.gov |
| ∠R-C-R Bond Angle | ~117-120° | 3,3-dimethyldiazirine thieme-connect.com |
Overview of Diazirene Reactivity as Carbene Precursors
The most significant chemical property of 3H-diazirines is their ability to serve as clean and efficient precursors to carbenes. wikipedia.org Upon activation by either heat (thermolysis) or ultraviolet light (photolysis), the diazirine ring extrudes a molecule of dinitrogen (N₂), a thermodynamically very stable byproduct, to generate a highly reactive carbene intermediate. islandscholar.carsc.org This decomposition is a first-order unimolecular reaction. islandscholar.ca
| Method | Description | Typical Conditions |
|---|---|---|
| Thermolysis | Thermal decomposition by heating the compound. | High temperatures, varies with substituent. islandscholar.ca |
| Photolysis | Decomposition using UV light. Often preferred for its mild conditions. | UV irradiation, typically ~350-380 nm. rsc.org |
In the case of this compound, its decomposition would yield bis(4-methylphenoxy)carbene. The nature of the substituents on the diazirine carbon significantly influences the properties and stability of the resulting carbene. The photolytic pathway is often preferred as it can be conducted at low temperatures, preserving the integrity of sensitive functional groups in the surrounding environment. nih.gov The energy from light absorption excites the diazirine molecule, leading to the cleavage of the C-N bonds and release of N₂. acs.org
Academic Importance of 3H-Diazirines in Modern Organic Synthesis
The ability of diazirines to generate carbenes on demand has made them powerful tools in modern chemistry. researchgate.net Carbenes are highly reactive species that can participate in a wide array of chemical transformations, including insertions into C-H, O-H, and N-H bonds, as well as cyclopropanation of alkenes. wikipedia.orgresearchgate.net
A particularly prominent application of diazirines is in the field of photoaffinity labeling. researchgate.netrsc.org In these experiments, a diazirine moiety is incorporated into a molecule of biological interest, such as a drug candidate or a metabolite. This "probe" molecule is then introduced into a biological system. Upon irradiation with UV light, the diazirine generates a carbene that covalently crosslinks the probe to nearby biomolecules, such as proteins or nucleic acids. researchgate.net This technique allows researchers to identify the specific binding partners of the molecule of interest, providing critical insights into its mechanism of action. encyclopedia.pubmdpi.com The small size and relative stability of the diazirine group make it an ideal photophore for these applications. rsc.orgresearchgate.net The use of compounds like this compound allows for the generation of diaryloxycarbenes, whose specific reactivity can be harnessed for various synthetic and labeling purposes.
Structure
3D Structure
Properties
CAS No. |
651306-53-5 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3,3-bis(4-methylphenoxy)diazirine |
InChI |
InChI=1S/C15H14N2O2/c1-11-3-7-13(8-4-11)18-15(16-17-15)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
ITSFISRIZUIKID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Bis 4 Methylphenoxy 3h Diazirene and Analogous Aryl Substituted Diazirenes
Strategies for the Formation of the Diazirine Ring
The construction of the diazirine ring can be broadly categorized into two main strategies: the oxidation of a pre-formed diaziridine ring and more direct methods that form the diazirine ring in fewer steps.
Conventional Routes via Diaziridine Oxidation
A well-established and widely used method for the synthesis of diazirines involves the initial construction of a diaziridine ring, which is subsequently oxidized. This multi-step approach typically begins with a ketone as the starting material.
The first phase of this conventional route transforms a ketone into a diaziridine. This process involves a sequence of three key reactions:
Oximation: The parent ketone, in this case, would be 4,4'-dimethylphenoxy-methanone, is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.
Tosylation/Mesylation: The hydroxyl group of the oxime is then converted into a good leaving group by reaction with tosyl chloride or mesyl chloride. This step yields a tosyl or mesyl oxime.
Ammonia Treatment: The final step in forming the diaziridine ring is the treatment of the tosyl or mesyl oxime with ammonia. The ammonia displaces the tosylate or mesylate group and cyclizes to form the diaziridine. For aryl-substituted diazirines, this step is often carried out using liquid ammonia.
This sequence provides the diaziridine precursor necessary for the subsequent oxidation to the diazirine.
Once the diaziridine is synthesized, the final step is its oxidation to the corresponding 3H-diazirene. Various oxidizing agents have been successfully employed for this transformation, particularly for aryl-substituted diaziridines.
Silver Oxide (Ag₂O): Silver oxide is a commonly used and effective reagent for the oxidation of diaziridines to diazirines. The reaction is typically carried out in an inert solvent. For instance, the oxidation of 3-methyl-3-(p-tolyl)diaziridine has been accomplished using silver oxide in the context of subsequent cross-coupling reactions.
Iodine/Triethylamine (I₂/Et₃N): The combination of iodine and a base, most commonly triethylamine, is another widely used system for the oxidation of diaziridines. The triethylamine acts as a base to facilitate the elimination of HI. This method has been employed in the synthesis of various diazirines, including isotopically labeled ones.
Chromium-based Reagents: Several chromium(VI) reagents are capable of oxidizing diaziridines to diazirines. These include:
Jones Reagent (CrO₃/H₂SO₄/acetone): This is a strong oxidizing agent. While effective, its highly acidic nature may not be suitable for substrates with acid-sensitive functional groups.
Collins Reagent (CrO₃·2(pyridine) in CH₂Cl₂): This reagent is a milder alternative to Jones reagent and can be used for the oxidation of compounds that are sensitive to strong acids.
Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): These are also milder chromium-based oxidants that are often used for the selective oxidation of alcohols but can also be applied to the oxidation of diaziridines.
The choice of oxidizing agent often depends on the specific substituents on the diaziridine ring and the presence of other functional groups in the molecule.
Table 1: Comparison of Oxidizing Agents for Diaziridine to Diazirine Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Silver Oxide (Ag₂O) | Inert solvent (e.g., ether) | Mild, often high yielding | Stoichiometric use of a heavy metal reagent |
| Iodine/Triethylamine | Inert solvent (e.g., methanol) | Readily available reagents | Potential for side reactions |
| Jones Reagent | Acetone, H₂SO₄ | Powerful oxidant | Strongly acidic, harsh conditions, toxic Cr(VI) |
| Collins/PCC/PDC | Dichloromethane | Milder than Jones reagent, more selective | Toxic and carcinogenic nature of Cr(VI) |
Direct Diazirination Methods
The Graham reaction provides a direct route to 3-halo-3-aryl-3H-diazirines from the corresponding amidine. The starting amidine can be prepared from the corresponding nitrile via the Pinner reaction. The amidine is then treated with a hypohalite reagent, such as sodium hypochlorite, to yield the halogenated diazirine.
For the synthesis of 3,3-Bis(4-methylphenoxy)-3H-diazirene, a hypothetical route would involve the synthesis of 3,3-dichloro-3H-diazirene or a similar di-halogenated species, followed by a double nucleophilic aromatic substitution with sodium 4-methylphenoxide. While direct examples of this specific transformation on a diazirine core are not prevalent in the literature, the principles of nucleophilic aromatic substitution on activated halides are well-established. The success of such a displacement would depend on the activation of the carbon-halogen bonds within the diazirine ring.
Recent advances have led to the development of direct diazirination methods using hypervalent iodine(III) reagents. These methods can offer a milder and more direct route to diazirines. In one approach, the reaction of an enamine with a novel hypervalent iodine(III/V) oxidant has been shown to produce 2H-azirines, which are isomeric with diazirines.
More directly, hypervalent iodine reagents have been utilized in the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles through an intramolecular oxidative S-N bond formation, demonstrating their utility in forming nitrogen-containing heterocycles. The application of these reagents to the direct formation of the diazirine ring from imine or related precursors is an area of ongoing research. The mechanism is thought to involve the formation of an N-iodo intermediate, which then undergoes intramolecular cyclization.
Table 2: Overview of Synthetic Strategies for Aryl-Substituted Diazirines
| Strategy | Key Intermediate | Key Reaction | Starting Material |
|---|---|---|---|
| Conventional Route | Diaziridine | Oxidation | Diaryl Ketone |
| Graham Reaction Route | 3-Halo-3-aryl-diazirine | Halogenation of Amidine | Aryl Nitrile |
| Hypervalent Iodine Route | N-Iodo Intermediate | Oxidative Cyclization | Imine/Amine Derivative |
Electrochemical Approaches for Diazirine Synthesis
Electrochemical methods offer a green and often milder alternative to traditional chemical synthesis. While the direct electrochemical synthesis of this compound is not extensively documented, related electrochemical transformations provide a basis for potential synthetic routes. For instance, the electrochemical synthesis of aziridines, pyrrolidines, and oxazolines from amino alcohols has been demonstrated, showcasing the power of electrochemistry to facilitate intramolecular cyclizations. This approach, which avoids the use of azo-oxidants, could potentially be adapted for the final oxidation step in diazirine synthesis, converting a diaziridine precursor to the corresponding diazirine.
Another relevant electrochemical method is the transformation of dihydrazones to alkynes via anodic oxidation. This process involves the oxidation of C=N-NH2 moieties, which are structurally related to the intermediates in diazirine synthesis. The successful application of this method suggests that electrochemical oxidation could be a viable strategy for the dehydrogenation of diaziridines to form the N=N double bond of the diazirine ring.
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot protocols for the synthesis of aliphatic and aryl-substituted diazirines have been developed. A common strategy involves the in situ formation of a diaziridine intermediate from a ketone or an amidine, followed by oxidation to the diazirine without isolation of the intermediate.
For aliphatic diazirines, a notable one-pot method involves the reaction of a ketone with hydroxylamine-O-sulfonic acid in liquid ammonia to form the diaziridine, which is then oxidized to the diazirine using a base like potassium hydroxide under air. This method has been shown to be scalable and provides moderate to excellent yields for a range of substrates.
Table 1: Optimization of a One-Pot Synthesis for Aliphatic Diazirine
| Entry | Solvent | Base | Temperature | Yield (%) |
| 1 | NH₃ | LiNH₂ | Room Temp | 36 |
| 2 | NH₃ | NaNH₂ | Room Temp | 44 |
| 3 | NH₃ | NaH | Room Temp | 47 |
| 11 | NH₃ | KOH | Low Temp | Low |
| 12 | Methanolic NH₃ | KOH | Room Temp | Low |
For aryl-substituted diazirines, a one-pot synthesis can be achieved from tosyl oxime derivatives. This approach also proceeds through an unisolated diaziridine intermediate.
Synthesis of Key Precursors with 4-Methylphenoxy Moieties
The synthesis of this compound necessitates the preparation of a suitable precursor, typically a ketone or an amidine, bearing two 4-methylphenoxy groups attached to the same carbon atom.
Preparation of Substituted Ketones or Amidines Incorporating Phenoxy Groups
The synthesis of ketones can be achieved through various methods, including the oxidation of secondary alcohols, hydration of alkynes, Friedel-Crafts acylation, and the reaction of Grignard reagents with nitriles. For the specific case of a ketone with two phenoxy groups, a plausible route involves the nucleophilic substitution of a dihalo-ketone with two equivalents of 4-methylphenol.
The synthesis of amidines can be accomplished through the addition of amines to nitriles, a reaction that can be catalyzed by various Lewis acids or transition metals. For the synthesis of an amidine precursor to this compound, one could envision the reaction of a suitable nitrile with an amine, followed by the introduction of the 4-methylphenoxy groups.
Strategies for Regioselective Introduction of 4-Methylphenoxy Substituents
The regioselective introduction of substituents onto an aromatic ring is a cornerstone of organic synthesis. In the context of preparing precursors for this compound, controlling the position of the methyl group on the phenoxy moiety is crucial. Friedel-Crafts alkylation of phenol is a common method for introducing alkyl groups, but it can lead to a mixture of ortho and para isomers. To achieve high regioselectivity for the para-substituted product (4-methylphenol), specific catalysts and reaction conditions are required.
Nucleophilic aromatic substitution (SNAr) is another powerful tool for the regioselective formation of carbon-heteroatom bonds. While typically used for substitution on electron-deficient aromatic rings, related strategies could be employed to attach the 4-methylphenoxy group to the precursor molecule.
Optimization of Reaction Conditions and Functional Group Tolerance for Aryl-Substituted Diazirines
The synthesis of complex molecules containing the diazirine functionality requires careful optimization of reaction conditions to ensure compatibility with other functional groups present in the molecule.
The diazirine ring is known to be sensitive to strong acids and some reducing agents, but it is generally stable under a variety of other conditions, including some transition metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling reaction has been developed that is tolerant of the diazirine moiety, allowing for the late-stage introduction of aryl groups into a diazirine-containing molecule.
The stability and reactivity of aryl diazirines are influenced by the electronic properties of the substituents on the aryl ring. Electron-donating groups can lower the activation temperature for carbene formation, which can be advantageous in some applications but may also lead to lower stability. Conversely, electron-withdrawing groups can increase the stability of the diazirine.
Table 2: Influence of Aryl Substituents on Diazirine Activation Temperature
| Substituent | σ⁺ₚ | Tonset (°C) | Tpeak (°C) |
| OMe | -0.78 | 86 | 98 |
| Me | -0.31 | 102 | 114 |
| H | 0 | 110 | 120 |
| Cl | 0.11 | 112 | 122 |
| CF₃ | 0.61 | 124 | 133 |
This data highlights the importance of considering the electronic nature of the 4-methylphenoxy group when designing the synthesis and application of this compound. The methyl group is weakly electron-donating, which would be expected to slightly decrease the thermal stability of the diazirine compared to an unsubstituted phenoxy analogue.
Photochemical Activation and Generation of Reactive Intermediates from 3,3 Bis 4 Methylphenoxy 3h Diazirene
Photolysis Mechanisms of Aryl Diazirenes
The photolysis of aryl diazirines is characterized by two principal competing mechanisms: the direct formation of a carbene and the photoisomerization to a linear diazo compound, which can subsequently generate a carbene. The balance between these pathways is influenced by the molecular structure of the diazirine and the experimental conditions.
Direct Carbene Generation Pathways
Upon absorption of a photon, the aryl diazirine molecule is promoted to an electronically excited state (S₁). From this state, a major pathway is the direct, concerted cleavage of the two C-N bonds, leading to the extrusion of molecular nitrogen and the instantaneous formation of a carbene intermediate. Ultrafast laser flash photolysis studies on phenyldiazirine have shown that the majority of the carbene is formed nearly instantaneously, within a few picoseconds of the laser pulse.
Computational studies suggest that for aryl diazirines, the excitation to the S₁ state involves significant charge transfer from the aryl ring to the diazirine moiety. This charge transfer is reversed during the C-N bond cleavage process. This mechanism explains the observation that polar solvents and electron-donating substituents on the aryl ring can stabilize the excited state, influencing its lifetime and the efficiency of carbene generation.
Photoisomerization to Linear Diazo Compounds
A significant competing pathway during the photolysis of aryl diazirines is the isomerization into their more stable, linear diazo isomers. This photoisomerization can be a substantial process, with some 3-aryl-3H-diazirines forming diazo isomers in yields ranging from 30% to over 30%. This pathway also occurs on an ultrafast timescale, comparable to that of direct carbene formation.
The resulting linear diazo compound is itself photoactive and can be photolyzed to generate the same carbene intermediate. However, the diazo isomer is often much less photolabile at the wavelength used to excite the diazirine. For instance, in one study, the half-life of a trifluoromethyl-substituted phenyldiazirine under UV irradiation was 25 seconds, whereas the half-life of its corresponding diazo isomer was approximately 22 minutes under the same conditions. This difference in phot lability means that the diazo compound can act as a reservoir for the carbene, generating it over a longer period. In some cases, the diazo intermediate can also lead to the formation of a carbocation, which exhibits different reactivity, preferentially attacking electron-dense nucleophilic residues.
Kinetic Studies of Photolytic Transformations in Solution and Gas Phase
The kinetics of aryl diazirine photolysis are influenced by several experimental parameters, with the solvent environment playing a crucial role. Studies have shown that the rates of diazirine decomposition and the branching ratio between direct carbene formation and isomerization to the diazo compound are solvent-dependent. For example, the conversion of aryl-diazirine to a carbene has been observed to vary significantly in different solvents, with reported yields of 65% in cyclohexane, 50% in chlorobenzene, and 10% in DMSO. In the gas phase, the formation of a diazo intermediate via isomerization is also a significant reaction pathway.
Kinetic models have been developed to describe these transformations. Recent studies on alkyl diazirines suggest a two-step pathway where the sequential generation of diazo and then carbene intermediates is the dominant mechanism. For alkyl diazirines, the conversion of the diazirine to the diazo intermediate can account for over 90% of the initial photolytic consumption. While aryl diazirenes like 3,3-Bis(4-methylphenoxy)-3H-diazirene may exhibit different ratios, the fundamental pathways remain the same.
| Solvent | Carbene Conversion Yield | Reference |
|---|---|---|
| Cyclohexane | 65% | |
| Chlorobenzene | 50% | |
| DMSO | 10% |
Nature and Multiplicity of Carbene and Diazo Intermediates
The reactive intermediates generated from this compound—the carbene and the linear diazo compound—have distinct chemical properties that govern their subsequent reactions. The carbene, in particular, can exist in different electronic spin states, known as singlet and triplet states, which have profoundly different reactivity.
Singlet vs. Triplet Carbene Formation and Interconversion
Upon photolysis, diazirines primarily generate the carbene in its singlet state (S₁), a species in which the two non-bonding electrons have opposite spins and occupy the same orbital. This singlet carbene is highly reactive and can undergo concerted insertion reactions into nearby C-H, O-H, or N-H bonds.
For many aryl carbenes, the triplet state (T₀), where the two non-bonding electrons have parallel spins in different orbitals, is the energetic ground state. Consequently, the initially formed singlet carbene can undergo a process called intersystem crossing (ISC) to relax to the more stable triplet state. The rate of this intersystem crossing is a critical factor, as it competes with the rapid reactions of the singlet carbene. The singlet-triplet energy gap is a key determinant of this process. Solvents can influence ISC rates; coordinating solvents can form a complex with the empty p-orbital of the singlet carbene, stabilizing it and potentially slowing the conversion to the triplet state.
The reactivity of the two spin states differs significantly. Singlet carbenes exhibit polar, concerted reactivity, while triplet carbenes behave as diradicals, undergoing stepwise radical reactions. A notable difference is their reaction with molecular oxygen; triplet carbenes react rapidly with O₂, leading to ketone byproducts, whereas singlet carbenes are largely unreactive toward this pathway. The substituents on the aryl ring influence the carbene's ground state; electron-donating groups, such as the 4-methylphenoxy groups in the title compound, tend to stabilize the singlet state.
Characterization of Diazo Intermediates
The linear diazo intermediate is a distinct chemical species that can be observed and characterized spectroscopically and through chemical trapping experiments. Ultrafast infrared spectroscopy has been used to directly observe the formation of phenyldiazomethane from the photolysis of phenyldiazirine, identified by its characteristic transient absorption band around 2040 cm⁻¹.
Chemical trapping is another powerful method to confirm the presence of diazo intermediates. These species can undergo [3+2] cycloaddition reactions with suitable dipolarophiles. For example, in the absence of a solvent, the diazoalkane intermediate from methyl(phenyl)diazirine photolysis can be trapped by N-methylmaleimide. Similarly, strained alkynes like bicyclononyne (BCN) have been used to intercept diazo intermediates under aqueous conditions, forming stable cycloadducts. In contrast, photolysis of linear diazirines at low temperatures in THF has been shown to produce diazo compounds, whereas similar experiments with some spirocyclic diazirines did not yield detectable diazo intermediates, highlighting structural influences on the reaction pathway.
| Method | Description | Key Finding / Observation | Reference |
|---|---|---|---|
| Ultrafast Infrared Spectroscopy | Monitors transient IR absorptions following laser flash photolysis. | Characteristic absorption band for phenyldiazomethane observed at 2040 cm⁻¹. | |
| Chemical Trapping (Dipolarophiles) | Reaction with an agent like N-methylmaleimide or bicyclononyne (BCN) to form a stable adduct. | Formation of cycloadducts confirms the presence of the diazo intermediate. | |
| UV-Vis Spectroscopy | Monitoring for the characteristic absorption of the diazo compound at low temperature. | Observation of a pink color and absorption at >500 nm for diazocyclobutane. |
Factors Influencing Photoreactivity and Intermediate Distribution
The efficiency of photoactivation and the nature of the resulting reactive intermediates generated from this compound are not static. They are influenced by several external parameters. Understanding these factors is crucial for controlling the outcome of photochemical reactions involving this diazirine. Key among these are the wavelength of the irradiating light and the properties of the solvent in which the reaction is conducted.
Wavelength Dependence of Photoactivation
The initiation of the photochemical reaction of this compound is contingent upon the absorption of a photon of appropriate energy. This energy is directly related to the wavelength of the incident light. Diazirines characteristically exhibit a weak n→π* electronic transition in the near-ultraviolet region, which is responsible for their photoactivation.
While specific experimental data on the wavelength-dependent quantum yield for this compound is not extensively available in the reviewed literature, general principles of diazirine photochemistry suggest that irradiation with light in the range of 350-380 nm is typically effective for inducing the extrusion of nitrogen gas (N₂) and the formation of the corresponding carbene, bis(4-methylphenoxy)carbene.
The energy of the absorbed photon can also influence the energy state of the resulting carbene. Higher energy (shorter wavelength) light may lead to the formation of the carbene in a vibrationally excited state, which can affect its subsequent reactivity and rearrangement pathways.
Interactive Data Table: Hypothetical Wavelength Dependence of Photoactivation
The following table provides a hypothetical representation of how the photoactivation efficiency might vary with wavelength, based on typical diazirine behavior.
| Wavelength (nm) | Relative Photoactivation Efficiency (%) | Primary Intermediate |
| < 330 | 75 | Singlet Carbene (potentially vibrationally excited) |
| 350 | 95 | Singlet Carbene |
| 370 | 80 | Singlet Carbene |
| > 390 | < 10 | Minimal reaction |
Solvent Effects on Intermediate Lifetimes and Reaction Pathways
The solvent plays a multifaceted role in the photochemical process, significantly impacting the lifetime of the carbene intermediate and directing its reaction pathways. The polarity and protic nature of the solvent are particularly influential.
Upon photoactivation, this compound primarily generates a singlet bis(4-methylphenoxy)carbene. This highly reactive species can undergo several competing reactions:
Intersystem Crossing (ISC): The singlet carbene can convert to the more stable triplet state. The rate of ISC is influenced by the solvent. Non-polar solvents tend to favor ISC, leading to a higher proportion of the triplet carbene.
Reaction with the Solvent: Protic solvents, such as alcohols and water, can efficiently trap the singlet carbene through the formation of O-H insertion products. This reaction is often very fast and can dominate in these solvents, effectively shortening the lifetime of the singlet carbene.
Intramolecular Reactions: The carbene can undergo intramolecular rearrangement reactions.
Intermolecular Reactions: The carbene can react with other solutes present in the solution.
The choice of solvent can therefore be used to control the distribution of products. For instance, in an inert, non-polar solvent like hexane, the lifetime of the singlet carbene is longer, allowing for other reactions, including intersystem crossing to the triplet state, to become more competitive. Conversely, in a protic solvent like methanol (B129727), the primary reaction pathway is the rapid insertion of the carbene into the O-H bond of the solvent.
Interactive Data Table: Solvent Effects on Carbene Fate
This table illustrates the expected influence of different solvents on the primary fate of the bis(4-methylphenoxy)carbene intermediate.
| Solvent | Solvent Type | Primary Carbene Fate | Expected Product Type |
| Hexane | Non-polar aprotic | Intersystem crossing, reaction with solutes | Products from triplet carbene, intermolecular reactions |
| Acetonitrile (B52724) | Polar aprotic | Reaction with solutes, some ISC | Intermolecular reaction products |
| Methanol | Polar protic | O-H bond insertion | Ether product (e.g., 1,1-bis(4-methylphenoxy)-1-methoxy-methane) |
| Water | Polar protic | O-H bond insertion | Dihydric phenol derivative |
Mechanistic Investigations of 3,3 Bis 4 Methylphenoxy 3h Diazirene Transformations
Elucidation of Photoreaction Pathways and Intermediate Roles
Upon photoexcitation, 3,3-Bis(4-methylphenoxy)-3H-diazirene can, in principle, follow two primary pathways for the loss of N₂. One pathway involves the direct formation of the corresponding carbene, bis(4-methylphenoxy)carbene. The alternative, and often competing, pathway is the photoisomerization of the diazirine to its linear diazo isomer, bis(4-methylphenoxy)diazomethane. This diazo compound can then subsequently lose nitrogen, either thermally or upon absorption of another photon, to yield the same carbene intermediate.
Recent studies on various diazirine systems have revealed that the formation of the diazo intermediate is a significant, and in some cases, the dominant initial photoreaction pathway. asianpubs.orgacs.org The relative importance of the direct carbene formation versus the two-step process involving the diazo intermediate is highly dependent on the substituents on the diazirine ring and the experimental conditions, such as the wavelength and intensity of the light source. For this compound, the presence of two electron-donating 4-methylphenoxy groups is expected to influence the stability and reactivity of both the carbene and diazo intermediates.
| Intermediate | Formation Pathway | Subsequent Reactions |
| Bis(4-methylphenoxy)carbene | Direct photolysis of the diazirine or photolysis of the diazo intermediate. | C-H, O-H, N-H insertion; Cycloaddition. |
| Bis(4-methylphenoxy)diazomethane | Photoisomerization of the diazirine. | N₂ loss to form carbene; Protonation to form diazonium ion. |
The photoreaction of this compound is characterized by a competition between the reaction channels originating from the carbene and the diazo intermediates. The branching ratio between these pathways determines the final product distribution.
Carbene-mediated reactions: If the formation of bis(4-methylphenoxy)carbene is the dominant pathway, the observed products will be those resulting from typical carbene reactions. In the absence of other trapping agents, the carbene can undergo intramolecular reactions or react with the solvent. The electronic properties of the 4-methylphenoxy groups, being electron-donating, are expected to stabilize the singlet state of the carbene, which would favor concerted insertion and cyclopropanation reactions.
Diazo-mediated reactions: If the photoisomerization to bis(4-methylphenoxy)diazomethane is significant, a different set of products can be expected. As mentioned, in protic solvents, the diazo compound can be protonated, leading to substitution products. The diazo compound itself can also participate in 1,3-dipolar cycloaddition reactions.
The competition between these pathways can be influenced by several factors:
Excitation Wavelength: Different electronic transitions of the diazirine may lead to different excited states with varying propensities for direct carbene formation versus isomerization.
Solvent: The polarity and proticity of the solvent can influence the stability and reactivity of both the diazo intermediate and the carbene. Protic solvents can trap the diazo compound, thus diverting the reaction from the carbene pathway.
Temperature: While the initial photoreaction is largely temperature-independent, the subsequent thermal decomposition of the diazo intermediate is, by definition, temperature-dependent.
Experimental Verification of Mechanistic Hypotheses
Trapping experiments are a cornerstone of mechanistic chemistry, designed to intercept and stabilize short-lived reactive intermediates, such as carbenes, by reacting them with a known "trapping agent." The resulting stable adduct can then be isolated and characterized, providing definitive evidence for the existence of the intermediate.
The photolysis of a diazirine, such as this compound, is expected to produce the corresponding carbene, bis(4-methylphenoxy)carbene, through the extrusion of a nitrogen molecule. To verify the formation of this carbene, the reaction would be carried out in the presence of a trapping agent. Common trapping agents for carbenes include alkenes, which react to form cyclopropanes, and alcohols, which yield ethers through O-H bond insertion. nih.gov
For example, photolysis of a diazirine in the presence of an alkene like cis-4-methyl-2-pentene (B1587906) would be expected to yield a cyclopropane (B1198618) derivative. The stereochemistry of the resulting cyclopropane can provide insights into the spin state of the carbene intermediate. nih.gov Similarly, conducting the photolysis in methanol (B129727) would be expected to produce an ether, confirming the carbene's ability to undergo insertion reactions. nih.gov
A hypothetical trapping experiment for the carbene generated from this compound is outlined in the table below.
| Trapping Agent | Expected Product | Mechanistic Insight |
| cis-4-methyl-2-pentene | cis-1,2-dimethyl-3-isopropyl-1,1-bis(4-methylphenoxy)cyclopropane | Confirms the formation of bis(4-methylphenoxy)carbene and provides information on its stereoselectivity. |
| Methanol | 1,1-Bis(4-methylphenoxy)-1-methoxyethane | Demonstrates the carbene's ability to undergo O-H bond insertion, a characteristic reaction. |
| 1,3-Diphenylisobenzofuran | Adduct of the carbene with the furan | Can be used to trap carbenes and distinguish them from other potential reactive intermediates. nih.gov |
This table is illustrative and based on the expected reactivity of carbenes generated from diazirines.
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), chemists can follow its path from reactant to product using techniques like mass spectrometry and NMR spectroscopy. This method is invaluable for uncovering reaction mechanisms, particularly those involving rearrangements or atom scrambling.
In the context of this compound, isotopic labeling could be employed to confirm the intramolecular nature of rearrangements and to track the movement of atoms during the transformation. For instance, synthesizing the diazirine with a ¹³C-labeled carbon atom in the three-membered ring would allow for the precise tracking of this carbon in the final products.
A key question in diazirine chemistry is whether the carbene intermediate can rearrange. Isotopic labeling of one of the phenoxy groups could reveal if there is any scrambling or migration of these groups during the reaction. Furthermore, labeling the nitrogen atoms with ¹⁵N could provide insights into the mechanism of nitrogen extrusion.
The table below presents a hypothetical isotopic labeling study for this compound.
| Labeled Reactant | Analytical Technique | Mechanistic Question Addressed |
| 3,3-Bis(4-methylphenoxy)-3H-[³-¹³C]diazirene | ¹³C NMR Spectroscopy, Mass Spectrometry | Does the diazirine carbon atom remain in its original position in the products, or does it undergo rearrangement? |
| 3,3-Bis(4-methylphenoxy)-[¹⁵N₂]-3H-diazirene | ¹⁵N NMR Spectroscopy, Mass Spectrometry | Does the N-N bond break symmetrically during nitrogen extrusion? |
| 3-(4-methylphenoxy)-3-(4-methyl-[¹³C₆]phenoxy)-3H-diazirene | ¹³C NMR Spectroscopy, Mass Spectrometry | Do the phenoxy groups migrate or exchange during the reaction? |
This table is illustrative and outlines potential experiments to elucidate the reaction mechanism.
By combining the results of trapping experiments and isotopic labeling studies, a comprehensive picture of the reaction mechanism for the transformation of this compound can be constructed, providing strong evidence for the involvement of carbene intermediates and detailing any subsequent rearrangements.
Advanced Spectroscopic Characterization in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structural transformations during the photolysis of 3,3-Bis(4-methylphenoxy)-3H-diazirene.
Real-Time NMR Monitoring of Diazirine Photolysis and Intermediate Formation
Real-time NMR monitoring allows for the direct observation of the reactant's decay and the concurrent rise of intermediates and products. In a typical experiment, a solution of this compound in a deuterated solvent is irradiated in situ within the NMR spectrometer. This reveals a two-step kinetic pathway: the initial, rapid conversion of the diazirine (A) to its linear diazo isomer, 1,1-bis(4-methylphenoxy)diazomethane (B), followed by the slower conversion of the diazo intermediate to the carbene (C), which is then trapped by solvent or other reagents. nih.gov
The production and subsequent decay of the diazo intermediate can be followed by monitoring characteristic signals. nih.gov For instance, the methyl protons of the 4-methylphenoxy groups would exhibit distinct chemical shifts for the diazirine reactant and the diazo intermediate, allowing for their simultaneous quantification.
Table 1: Representative ¹H-NMR Chemical Shift Data for Photolysis Monitoring This interactive table contains hypothetical data based on typical values for analogous compounds.
| Species | Functional Group | Expected Chemical Shift (δ, ppm) | Observation during Photolysis |
|---|---|---|---|
| Diazirine (A) | Aromatic Protons | 7.0 - 7.3 | Signal intensity decreases |
| Methyl Protons | ~2.3 | Signal intensity decreases | |
| Diazo Intermediate (B) | Aromatic Protons | 7.1 - 7.4 | Signal appears, then decreases |
| Methyl Protons | ~2.4 | Signal appears, then decreases |
| Trapped Product | Varied | Dependent on trapping agent | Signal intensity increases |
Application of Hyperpolarized NMR for Unstable Diazo Compounds
The inherent low sensitivity of NMR can be a limitation for detecting short-lived, low-concentration intermediates. Hyperpolarization techniques dramatically increase NMR signal intensity by several orders of magnitude, enabling the study of otherwise undetectable species. nih.gov For diazirines, ¹⁵N₂-labeling is particularly powerful. nih.govnih.govbohrium.com
By using ¹⁵N₂-labeled this compound, techniques like Signal Amplification By Reversible Exchange (SABRE) can be employed to generate a hyperpolarized state. nih.gov Upon photolysis, this hyperpolarization is transferred to the resulting ¹⁵N₂-labeled diazo intermediate. This allows for the characterization of this unstable species with exceptional sensitivity, providing crucial data on its electronic structure and lifetime before it collapses to the carbene. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints of Reactive Species
Vibrational spectroscopy provides a "fingerprint" of molecular structure, making it ideal for identifying functional groups and tracking their transformation. For the diazirine system, the N=N stretching mode is a key diagnostic peak. In the starting material, this compound, this mode is expected in the IR spectrum around 1560-1585 cm⁻¹. The photochemically generated diazo intermediate, 1,1-bis(4-methylphenoxy)diazomethane, would exhibit a characteristic and strong N=N stretching band at a much higher frequency, typically in the 2000-2100 cm⁻¹ region. Time-resolved IR spectroscopy can track the disappearance of the diazirine peak and the transient appearance of the diazo peak, providing kinetic data on the isomerization process.
Table 2: Key Vibrational Frequencies in the Photolysis of this compound This interactive table contains expected frequency ranges based on known diazirine and diazo compounds.
| Species | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopic Method |
|---|---|---|---|
| Diazirine | N=N Stretch | 1560 - 1585 | IR |
| Diazo Intermediate | N=N Stretch (asymmetric) | 2000 - 2100 | IR |
| Carbene Intermediate | C-O Stretch (phenoxy) | 1200 - 1300 | IR / Raman |
| Final Products | Varied (e.g., C-H, O-H) | Varied | IR / Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity Profiling
UV-Vis spectroscopy is fundamental to understanding the photoreactivity of this compound. The diazirine functional group possesses a characteristic weak n → π* electronic transition in the near-UV region, typically between 350 and 380 nm. mdpi.com It is the absorption of a photon in this wavelength range that initiates the photochemical cascade. nih.gov
Monitoring the UV-Vis spectrum during photolysis shows a decrease in the absorbance band corresponding to the diazirine. researchgate.net Furthermore, ultrafast transient absorption spectroscopy can be used to detect the formation of short-lived intermediates. Following photoexcitation, new transient absorption signals may appear that correspond to the excited state of the diazirine, the diazo intermediate, or the subsequent carbene. The decay kinetics of these transient signals provide direct measurements of the lifetimes of these reactive species.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
EPR spectroscopy is a highly specific technique for detecting species with unpaired electrons, such as free radicals and triplet-state carbenes. srce.hr While many carbenes generated from diazirines are formed in the singlet state (with paired electrons), they can undergo intersystem crossing to the more stable triplet state, which is a diradical.
Mass Spectrometry for Product Identification and Mechanistic Elucidation
Mass spectrometry (MS) is indispensable for identifying the final products of the photochemical reaction, which in turn provides evidence for the nature of the intermediates. Following photolysis of this compound in the presence of a trapping agent (e.g., an alcohol, an amine, or an alkene), MS is used to determine the mass-to-charge ratio of the resulting products.
For example, photolysis in methanol (B129727) would be expected to yield an ether product from the insertion of the carbene into the O-H bond of methanol. ESI-MS or GC-MS analysis would confirm the mass of this ether, providing strong circumstantial evidence for the intermediacy of the diaryloxycarbene. By using isotopic labeling in the trapping agent, MS can further confirm the reaction pathway. Real-time MS setups can even be used to monitor the reaction as it occurs, correlating the decay of the reactant with the formation of products. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,1-bis(4-methylphenoxy)diazomethane |
| Nitrogen |
Transient Absorption Spectroscopy for Ultrafast Dynamics
Transient absorption spectroscopy is a powerful technique employed to investigate the fleeting intermediates and intricate reaction pathways that unfold on femtosecond (10-15 s) to nanosecond (10-9 s) timescales following photoexcitation. While direct transient absorption studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its ultrafast dynamics can be constructed by analogy with closely related diaryldiazirines and the resulting diarylcarbenes.
Upon ultraviolet (UV) irradiation, diazirines undergo photolysis to extrude molecular nitrogen and generate a highly reactive carbene intermediate. researchgate.net The entire process, from photoexcitation of the diazirine to the formation of the carbene, is exceptionally rapid. Studies on similar diazo compounds, which also serve as carbene precursors, have shown that the excited states of these precursors decay on the order of a few hundred femtoseconds. rsc.org For instance, the excited states of 5-diazo-10,11-dihydrodibenzo[a,d]diazocycloheptene (DDBC) and 9-diazoanthrone (DAN) were observed to decay within 300 fs, leading to the formation of the corresponding singlet carbenes. rsc.org
Following the ultrafast extrusion of N₂, the primary transient species generated from this compound is the singlet bis(4-methylphenoxy)carbene. Singlet diarylcarbenes are characterized by distinct transient absorption spectra. The dynamics of this singlet carbene are dictated by several competing processes, primarily intersystem crossing (ISC) to the more stable triplet ground state and, in reactive solvents, quenching or reaction with the solvent molecules. rsc.org
The lifetime of the singlet carbene is highly dependent on the solvent environment. In non-reactive solvents such as acetonitrile (B52724) and cyclohexane, the decay of the singlet carbene is predominantly governed by the rate of intersystem crossing. rsc.org For analogous diarylcarbenes, these lifetimes are typically in the picosecond (ps) range. For example, the lifetime of singlet 5-diazo-10,11-dihydrodibenzo[a,d]cycloheptenylidene (¹DBC) is 83 ps in acetonitrile and 72 ps in cyclohexane. rsc.org Similarly, singlet 9-anthronylidene (¹AN) exhibits lifetimes of 87 ps in acetonitrile and 66 ps in cyclohexane. rsc.org In contrast, in reactive solvents like methanol, the lifetime of the singlet carbene is significantly shortened due to rapid reaction with the solvent. The lifetime of ¹DBC, for instance, is reduced to 9 ps in methanol. rsc.org
The rate of intersystem crossing in diarylcarbenes can be influenced by the energy gap between the singlet and triplet states (the S-T gap). rsc.org For carbenes with a relatively large S-T gap, this factor can dominate over solvent effects in controlling the ISC rate. rsc.org
The table below summarizes the observed lifetimes of analogous singlet diarylcarbenes in various solvents, which can serve as a predictive framework for the behavior of bis(4-methylphenoxy)carbene.
| Carbene | Solvent | Lifetime (ps) | Primary Decay Pathway |
| ¹DBC | Acetonitrile | 83 | Intersystem Crossing |
| ¹DBC | Cyclohexane | 72 | Intersystem Crossing |
| ¹DBC | Methanol | 9 | Reaction with Solvent |
| ¹AN | Acetonitrile | 87 | Intersystem Crossing |
| ¹AN | Cyclohexane | 66 | Intersystem Crossing |
Data compiled from studies on analogous diarylcarbenes. rsc.org
Substituent Effects and Structure Reactivity Relationships in Phenoxy Substituted Diazirenes
Electronic Effects of 4-Methylphenoxy Groups on Diazirine Stability and Activation Energy
The 4-methylphenoxy substituent is considered an electron-donating group due to the presence of the oxygen atom, which can donate a lone pair of electrons to the aromatic ring through resonance, and the methyl group, which is weakly electron-donating through hyperconjugation. The presence of two such groups on the diazirine carbon atom has a pronounced effect on the molecule's stability and the energy required for its decomposition to the corresponding carbene.
Research on various substituted aryl diazirenes has consistently shown that electron-donating groups tend to lower the activation energy for the thermal extrusion of nitrogen gas (N₂). This effect can be attributed to the stabilization of the transition state leading to the carbene. As the C-N bonds in the diazirine ring stretch and break, a degree of positive charge character can develop on the carbon atom. Electron-donating groups, such as the 4-methylphenoxy group, can effectively stabilize this developing positive charge, thereby lowering the activation barrier for the reaction.
The following table, based on general principles observed in related compounds, illustrates the expected qualitative effect of the 4-methylphenoxy group on diazirine stability and activation energy compared to other substituents.
| Substituent at C-3 | Electronic Effect | Expected Relative Diazirine Stability | Expected Relative Activation Energy for Decomposition |
|---|---|---|---|
| Bis(4-nitrophenoxy) | Strongly Electron-Withdrawing | High | High |
| Bis(phenoxy) | Weakly Electron-Donating | Moderate | Moderate |
| Bis(4-methylphenoxy) | Electron-Donating | Low | Low |
| Bis(4-methoxyphenoxy) | Strongly Electron-Donating | Very Low | Very Low |
Influence of Bis(phenoxy) Substitution on Carbene Spin State Multiplicity
The spin state of the carbene generated upon decomposition of a diazirine is a critical determinant of its reactivity. Carbenes can exist in either a singlet state, where the two non-bonding electrons are paired in the same orbital, or a triplet state, where the electrons are in different orbitals with parallel spins. The energy difference between these two states is known as the singlet-triplet gap (ΔEST).
Substituents on the carbene carbon have a profound impact on this energy gap. Electron-donating groups, particularly those that can participate in π-donation, tend to stabilize the singlet state relative to the triplet state. The oxygen atom in the phenoxy group can donate a lone pair of electrons into the empty p-orbital of the singlet carbene, providing significant resonance stabilization. In the case of bis(4-methylphenoxy)carbene, the presence of two such groups would be expected to strongly favor a singlet ground state.
Computational studies on substituted phenylcarbenes have shown that π-donating substituents decrease the singlet-triplet gap, and in some cases, can lead to a singlet ground state. For example, computational results for para-substituted phenyl(carbomethoxy)carbenes predict a shift from a triplet ground state for electron-withdrawing groups (e.g., p-NO₂) to a singlet ground state for strong electron-donating groups (e.g., p-NH₂). nih.gov The 4-methylphenoxy group, being a good π-donor, would be expected to have a similar effect, promoting a singlet ground state for the resulting bis(4-methylphenoxy)carbene.
The table below summarizes the predicted effect of different substituents on the carbene spin state, based on their electronic properties.
| Carbene Substituent | Electronic Nature of Substituent | Expected Effect on Singlet-Triplet Gap (ΔEST) | Predicted Ground Spin State |
|---|---|---|---|
| Bis(4-nitrophenoxy) | Strongly Electron-Withdrawing | Increase | Triplet |
| Bis(phenoxy) | Weakly Electron-Donating | Decrease | Singlet |
| Bis(4-methylphenoxy) | Electron-Donating | Strongly Decrease | Singlet |
| Bis(4-methoxyphenoxy) | Strongly Electron-Donating | Very Strongly Decrease | Singlet |
Steric Hindrance Considerations in Carbene Reactivity and Selectivity
The two bulky 4-methylphenoxy groups in 3,3-bis(4-methylphenoxy)-3H-diazirene introduce significant steric hindrance around the carbene center upon its formation. This steric crowding can have a substantial impact on the reactivity and selectivity of the carbene in subsequent reactions, such as insertion and addition reactions.
While direct experimental studies on the steric effects of bis(phenoxy)carbenes are limited, general principles of carbene chemistry suggest that the bulky substituents would likely hinder intermolecular reactions. For example, in bimolecular reactions such as the cyclopropanation of an alkene, the approach of the alkene to the carbene center would be sterically impeded, potentially leading to lower reaction rates compared to less hindered carbenes.
Conversely, steric hindrance can enhance the selectivity of intramolecular reactions. If the molecule containing the carbene also possesses a reactive site for intramolecular insertion or addition, the bulky substituents may restrict the conformational freedom of the molecule, favoring a specific reaction pathway and leading to higher regioselectivity or stereoselectivity.
In the context of diarylcarbenes, computational studies have shown that steric effects can influence the orientation of the aryl rings, which in turn affects the electronic properties and reactivity of the carbene. comporgchem.com For bis(4-methylphenoxy)carbene, the steric repulsion between the two phenoxy groups would likely force them into a non-planar arrangement, which could influence the accessibility of the carbene center and its reaction selectivity. comporgchem.comnih.gov
The following table provides a qualitative assessment of the expected impact of steric hindrance from the bis(4-methylphenoxy) groups on different types of carbene reactions.
| Reaction Type | Expected Influence of Steric Hindrance | Potential Outcome |
|---|---|---|
| Intermolecular C-H Insertion | High | Decreased reaction rate, potential for increased selectivity for less hindered C-H bonds. |
| Intermolecular Cyclopropanation | High | Decreased reaction rate, potential for diastereoselectivity influenced by the approach of the alkene. |
| Intramolecular C-H Insertion | Moderate to High | Increased selectivity for specific C-H bonds due to conformational constraints. |
| Intramolecular Rearrangement | Moderate | May favor certain rearrangement pathways by disfavoring sterically demanding transition states. |
Impact of Aromatic Substitution on Photoisomerization Pathways
Upon photochemical activation, diazirines can undergo extrusion of N₂ to form a carbene. However, an alternative pathway for some diazirines is photoisomerization to the corresponding diazo compound. The electronic nature of the substituents on the diazirine ring can influence the quantum yield of these competing pathways.
While specific photoisomerization studies on this compound are not available, research on other aryl-substituted diazirenes provides some insights. It has been observed that electron-donating substituents on the aromatic ring can, in some cases, promote the photoisomerization to the diazo compound. This is because these substituents can stabilize the diazo isomer.
However, the primary photochemical reaction for most aryl diazirenes is the formation of the carbene. The absorption of UV light by the diazirine promotes it to an excited state, which then rapidly loses N₂. The presence of the aromatic phenoxy groups is expected to influence the UV-Vis absorption spectrum of the diazirine, likely shifting the absorption maximum to longer wavelengths compared to alkyl-substituted diazirenes. This would allow for photolysis using less energetic light.
The potential photochemical pathways for this compound are summarized below:
| Photochemical Pathway | Description | Influence of Bis(4-methylphenoxy) Groups |
|---|---|---|
| Carbene Formation | Extrusion of N₂ to form bis(4-methylphenoxy)carbene. | Considered the major pathway for aryl diazirenes. The electron-donating groups may influence the quantum yield. |
| Photoisomerization to Diazo Compound | Rearrangement to form bis(4-methylphenoxy)diazomethane. | Potentially enhanced by the electron-donating nature of the substituents, which can stabilize the diazo isomer. |
Synthetic Utility of 3,3 Bis 4 Methylphenoxy 3h Diazirene in Advanced Organic Transformations
Utilization as a Tunable Carbene Precursor for Cycloaddition Reactions
3,3-Bis(4-methylphenoxy)-3H-diazirene serves as a valuable precursor for the generation of bis(4-methylphenoxy)carbene, a reactive intermediate that participates in various cycloaddition reactions. Upon thermal or photochemical activation, the diazirine extrudes nitrogen gas to yield the corresponding carbene. The phenoxy substituents on the carbene play a crucial role in modulating its reactivity and selectivity.
One of the key applications of carbenes generated from such diazirines is in [3+2] cycloaddition reactions. For instance, catalytically generated metallo-enolcarbenes can react with a variety of stable dipoles, including nitrones and azomethine imines, to form five-membered heterocyclic rings. The electronic properties of the phenoxy groups influence the electrophilicity of the carbene, thereby affecting the rate and regioselectivity of the cycloaddition.
Furthermore, these carbenes can participate in [3+3] cycloaddition reactions, providing a pathway to six-membered heterocyclic systems. This type of reaction often proceeds in a stepwise manner, where the carbene acts as a reactive dipolar adduct. The choice of transition metal catalyst and associated ligands can direct the reaction towards the desired [3+3] cycloaddition product over other potential pathways. The versatility of this methodology offers a complementary strategy to the more common [4+2] cycloadditions for the synthesis of complex heterocyclic frameworks.
Application in C–H, N–H, and O–H Insertion Chemistry
The carbene generated from this compound is highly reactive and capable of inserting into various X-H bonds, a fundamental transformation in organic synthesis. These insertion reactions provide a direct method for C-C, C-N, and C-O bond formation.
C–H Insertion: Carbene insertion into C-H bonds is a powerful tool for the functionalization of alkanes and other saturated hydrocarbons. While diazo compounds are commonly used as carbene precursors for this purpose, diazirines offer an alternative with different reactivity profiles. The intramolecular version of this reaction is particularly useful for the synthesis of cyclic compounds. For example, carbenes derived from 2-diazo-2-sulfamoylacetamides have been shown to undergo intramolecular C-H insertion to form sultams. The regioselectivity of the insertion is often influenced by electronic and steric factors within the substrate. Recent studies have also explored the use of diazirines for single-carbon insertion into C-C bonds, a process that proceeds via an initial C-H insertion followed by a rearrangement.
N–H Insertion: The insertion of carbenes into the N-H bond of amines and related compounds is a direct route to the synthesis of α-amino acid derivatives and peptides. Dirhodium(II) catalysts are often employed to facilitate these transformations, generating a rhodium carbene intermediate that readily reacts with the N-H bond. While high yields can be achieved, controlling the enantioselectivity of this process remains a significant challenge. Biocatalytic systems using engineered enzymes have also been developed for N-H insertion reactions using diazirines as carbene precursors.
O–H Insertion: Carbene insertion into the O-H bond of alcohols and water provides a straightforward method for the synthesis of ethers and α-hydroxy carbonyl compounds. Copper and rhodium catalysts are commonly used to promote these reactions. The development of chiral catalysts has enabled enantioselective O-H insertion reactions, affording chiral α-alkoxy esters with good enantiomeric excess. The reaction is generally high-yielding for primary alcohols, while insertions into more hindered secondary and tertiary alcohols can be more challenging.
| Insertion Type | Substrate | Product | Catalyst | Key Features |
| C-H | Alkanes, Aryl groups | Functionalized hydrocarbons, Cyclic compounds | Rhodium, Copper | Direct functionalization of unactivated C-H bonds. |
| N-H | Amines, Amides | α-Amino acid derivatives, Peptides | Rhodium, Engineered Enzymes | Direct C-N bond formation. |
| O-H | Alcohols, Water | Ethers, α-Alkoxy esters | Copper, Rhodium | Efficient C-O bond formation, enantioselective variants available. |
Role in the Construction of Complex Molecular Architectures and Heterocycles
The reactivity of the carbene derived from this compound makes it a valuable tool for the synthesis of intricate molecular structures and a wide array of heterocyclic compounds.
The ability of the carbene to undergo intramolecular C-H insertion reactions is a powerful strategy for the construction of cyclic and polycyclic frameworks. By carefully designing the diazirine precursor with appropriate tethered functional groups, chemists can achieve regioselective insertions to form five- or six-membered rings, which are common motifs in natural products and pharmaceuticals. For instance, intramolecular C-H insertion in 2-diazo-2-sulfamoylacetamides leads to the formation of indolin-2-one and 1,3-dihydrobenzo[c]isothiazole derivatives.
Cycloaddition reactions involving the carbene are another key approach to building complex molecules. As discussed earlier, both [3+2] and [3+3] cycloadditions provide access to a variety of five- and six-membered heterocycles. These reactions are particularly useful for the synthesis of dihydrooxazines, tetrahydropyridazines, and other nitrogen- and oxygen-containing heterocycles. The development of palladium-catalyzed methods for the synthesis of 3,3-disubstituted heterocycles further expands the synthetic utility of these transformations.
Development of Novel Reagents and Building Blocks for Catalytic and Non-Catalytic Reactions
This compound and related diazirines serve as precursors to novel reagents and building blocks that find application in both catalytic and non-catalytic transformations. The diazirine itself can be considered a stable, handleable source of a highly reactive carbene.
In the realm of catalysis, diazirines have been employed as carbene sources in biocatalytic systems. Engineered enzymes, such as variants of protoglobin, can activate diazirines for carbene transfer reactions, including cyclopropanation and N-H insertion. This approach overcomes some of the limitations associated with the use of less stable diazo compounds.
Diazirine-containing molecules are also valuable as photoaffinity labeling probes. Upon photolysis, the diazirine generates a carbene that can covalently modify nearby molecules, allowing for the identification of binding partners in biological systems. The synthesis of diazirine-containing building blocks, such as (3-trifluoromethyl)diazirine-substituted heteroaromatics, has become an important area of research for applications in materials science and medicinal chemistry. These building blocks can be incorporated into larger molecules to create photo-crosslinkable materials or to probe biological interactions.
Cross-Coupling Reactions of Diazirine Derivatives
While the diazirine moiety itself is not typically a direct participant in cross-coupling reactions, the development of diazirine-compatible coupling conditions has significantly expanded the synthetic utility of these compounds. A key challenge has been the inherent reactivity of the diazirine ring, which can be sensitive to the conditions employed in many transition metal-catalyzed reactions.
Recent advances have focused on identifying palladium-catalyzed cross-coupling conditions that are tolerant of the diazirine functional group. The Suzuki-Miyaura coupling, a widely used method for C-C bond formation, has been successfully adapted for use with diazirine-containing aryl halides. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve good yields of the cross-coupled product while preserving the integrity of the diazirine ring.
This development is particularly important for the synthesis of complex photoaffinity probes, where the diazirine is often introduced at a late stage in the synthetic sequence. The ability to perform cross-coupling reactions on diazirine-containing fragments allows for a more convergent and efficient approach to the synthesis of these valuable chemical tools. While palladium-catalyzed cross-coupling reactions of diazo compounds with vinyl boronic acids have been reported, the direct participation of the diazirine ring in such transformations is less common.
| Coupling Reaction | Substrates | Catalyst System | Key Advantage |
| Suzuki-Miyaura | Diazirine-containing aryl halide, Boronic acid/ester | Palladium catalyst with appropriate ligands (e.g., SPhos) | Allows for C-C bond formation while preserving the diazirine moiety. |
Future Research Directions and Emerging Paradigms in Diazirene Chemistry
Design and Synthesis of Next-Generation Diazirine-Based Reagents with Enhanced Selectivity
The development of new diazirine-based reagents with improved selectivity is a primary focus of future research. Current studies have shown that the labeling preferences of diazirines can be influenced by their chemical structure. For instance, alkyl diazirines have been observed to preferentially label acidic amino acids, a characteristic attributed to a reactive alkyl diazo intermediate. nih.govacs.org In contrast, aryl-fluorodiazirines tend to react primarily through a carbene intermediate. nih.govchemrxiv.org
This understanding allows for the rational design of next-generation reagents. By modifying the substituents on the diazirine ring, it is possible to tune the electronic properties and, consequently, the reactivity and selectivity of the resulting carbene. For example, electron-rich diazirines have demonstrated enhanced efficiency in C-H insertion reactions. rsc.orgrsc.org Future work will likely involve the synthesis and evaluation of a broader range of 3,3-diaryl-3H-diazirenes, including analogs of 3,3-Bis(4-methylphenoxy)-3H-diazirene with different electron-donating or electron-withdrawing groups on the phenoxy rings. The goal is to create a toolkit of diazirine reagents with predictable and highly selective reactivity profiles for various applications.
Exploration of Alternative Activation Methods Beyond UV Light
While UV light is the most common method for activating diazirines, researchers are exploring alternative activation methods to broaden the applicability of these compounds. thermofisher.com Activation with longer wavelengths of light, including visible light, is a key area of investigation. rsc.org This would be particularly advantageous in biological systems where high-energy UV light can cause damage. Additionally, longer wavelength light can penetrate deeper into tissues and materials, opening up new possibilities for in vivo and materials science applications.
Thermal activation is another promising alternative. rsc.orgrsc.org Some diazirines can be activated by heat, typically in the range of 110-130°C. rsc.org The development of diazirines that can be activated at lower temperatures would be beneficial for applications involving temperature-sensitive substrates. Electrical potential has also been shown to activate diazirines, offering a spatially and temporally controllable activation method. rsc.orgresearchgate.net Future research will likely focus on designing diazirines, including derivatives of this compound, that are optimized for these alternative activation methods.
Advanced Computational Modeling for Predictive Reactivity and Reaction Design
Advanced computational modeling is becoming an indispensable tool for understanding and predicting the reactivity of diazirines. nih.govdtic.mil Techniques such as Density Functional Theory (DFT) can be used to calculate the activation energies of diazirine decomposition and predict the reactivity of the resulting carbenes. rsc.org These computational models can help researchers to understand the structure-function relationships of diazirines and to design new reagents with desired properties without the need for extensive trial-and-error synthesis.
For example, computational studies have been used to correlate the electronic properties of aryl diazirines with their activation temperatures and C-H insertion efficacy. rsc.org Future efforts in this area will likely focus on developing more accurate and predictive models that can account for the complex interplay of factors that govern diazirine reactivity, including solvent effects and the nature of the substrate. The application of these models to compounds like this compound will enable the in silico design of novel reagents for specific applications.
Integration of Diazirine Chemistry with Flow Chemistry and Automated Synthesis
The integration of diazirine chemistry with flow chemistry and automated synthesis platforms offers the potential for more efficient, reproducible, and scalable synthesis of diazirine-containing molecules. researchgate.netnih.govsyrris.comresearchgate.nettue.nl Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, can offer improved control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, purities, and safer reaction conditions, particularly for energetic compounds like diazirines.
Automated synthesis platforms can be used to rapidly synthesize and screen libraries of diazirine derivatives, accelerating the discovery of new reagents with optimized properties. The combination of flow chemistry and automated synthesis could enable the on-demand synthesis of custom-designed diazirine reagents for specific applications. Future work in this area will involve the development of robust flow-based methods for the synthesis of diazirines and their incorporation into automated synthesis workflows.
Development of Diazirines with Precisely Tunable Reactivity Profiles
A significant area of future research is the development of diazirines with precisely tunable reactivity profiles. This involves fine-tuning the electronic and steric properties of the diazirine to control the reactivity of the resulting carbene. As previously mentioned, the introduction of electron-donating or electron-withdrawing groups can have a profound effect on the reactivity of the diazirine. rsc.orgrsc.org
The ability to tune the reactivity of diazirines is crucial for applications where selectivity is paramount. For example, in photoaffinity labeling, it is desirable to have a reagent that reacts specifically with its target molecule and not with other biomolecules in the vicinity. By creating a library of diazirines with a range of reactivities, researchers can select the optimal reagent for a given application.
The following table illustrates how different substituents on an aryl diazirine can affect its activation temperature, providing a basis for tuning reactivity.
| Substituent (X) | Tonset (°C) | Tpeak (°C) | ΔG‡ (kcal/mol) |
| 4-OMe | 105.1 | 114.7 | 27.8 |
| 4-Me | 112.3 | 120.6 | 28.5 |
| H | 118.9 | 126.7 | 29.4 |
| 4-Cl | 121.5 | 129.1 | 29.8 |
| 4-CF3 | 128.4 | 135.6 | 30.8 |
This is an interactive data table based on representative data for trifluoromethyl aryl diazirines. rsc.org
Expansion of Diazirine Applications in Materials Science (excluding biological context)
Diazirine chemistry is finding increasing application in materials science for the modification of surfaces and the crosslinking of polymers. rsc.orgnih.govresearchgate.netbohrium.com The ability of carbenes generated from diazirines to insert into C-H bonds makes them ideal for modifying the surfaces of a wide range of materials, including those that are relatively inert. researchgate.net This can be used to impart new properties to materials, such as hydrophobicity, biocompatibility, or conductivity.
In the area of polymer chemistry, diazirines are being used as crosslinkers to improve the mechanical properties of polymers. rsc.orguvic.ca For example, bis-diazirines can be used to crosslink polyethylene, increasing its strength and tear resistance. rsc.org Future research in this area will likely focus on the development of new diazirine-based reagents for materials science applications, including the design of "smart" materials that can be modified or crosslinked in response to a specific stimulus. The use of this compound and its derivatives as crosslinkers for high-performance polymers is a promising avenue for future investigation.
Q & A
Q. What synthetic methodologies are effective for preparing 3,3-Bis(4-methylphenoxy)-3H-diazirene?
Answer:
- Reaction Optimization : Use DMSO as a solvent under reflux conditions (18–24 hours) to facilitate cyclization. Post-reaction, distill under reduced pressure and purify via ice-water precipitation followed by ethanol recrystallization. This method yields ~65% purity for analogous diazirine derivatives .
- Protection Strategies : For sensitive functional groups, employ silylation (e.g., tert-butyldimethylsilyl ether) to stabilize intermediates during multi-step syntheses, as demonstrated for structurally related diazirines .
- Critical Note : Monitor reaction progress via TLC or HPLC to avoid byproduct formation, especially in aryl-substituted diazirines prone to photodegradation.
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopy : Use and NMR to confirm substitution patterns and purity. For example, NMR is critical for trifluoromethyl-diazirine analogs to verify electronic environments .
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, as shown in isoxazole derivatives with methoxy substituents .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns, particularly for diazirines with labile aryloxy groups.
Q. What are the stability and storage requirements for this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as diazirines are UV-labile .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of aryloxy groups .
- Handling : Prepare fresh solutions in anhydrous solvents (e.g., DMF or THF) for experimental use to minimize decomposition .
Q. What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
- Emergency Response : For skin contact, rinse with water for 15 minutes and seek medical evaluation due to potential aryloxy group toxicity .
Advanced Research Questions
Q. How should researchers address contradictory data in photolabeling efficiency studies?
Answer:
- Control Experiments : Compare labeling efficiency under varying UV wavelengths (e.g., 365 nm vs. 254 nm) and exposure times (5–60 seconds) to identify optimal conditions .
- Competitive Binding Assays : Use structurally similar but inactive analogs (e.g., non-UV-reactive diazirines) to differentiate specific vs. nonspecific binding .
- Analytical Cross-Validation : Combine LC-MS/MS and autoradiography (if radiolabeled) to confirm target engagement, mitigating false positives from autofluorescence .
Q. What strategies enhance solubility for in vitro biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS) to maintain solubility without denaturing proteins. For lipophilic analogs, cyclodextrin encapsulation improves dispersion .
- Derivatization : Introduce polar groups (e.g., carboxylic acids) via post-synthetic modifications, as seen in diazirine-acetic acid conjugates .
Q. How can computational modeling guide the design of target-specific probes?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses with protein targets, focusing on aryloxy group interactions with hydrophobic pockets .
- MD Simulations : Simulate UV-induced carbene formation and covalent bond formation kinetics to prioritize derivatives with optimal reactivity profiles .
Q. What methodologies resolve challenges in scaling up synthesis for in vivo studies?
Answer:
Q. How do researchers analyze biological target engagement in complex matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
